

An In-depth Technical Guide to Sulfo Cy3 bis COOH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo Cy3 bis COOH**

Cat. No.: **B15555433**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Sulfo Cy3 bis COOH**, a fluorescent dye widely utilized in biological research for labeling and imaging. It details the dye's chemical and spectral properties, outlines a protocol for its conjugation to biomolecules, and illustrates its application in experimental workflows.

Core Concepts

Sulfo Cy3 bis COOH is a derivative of the cyanine dye, Cy3, engineered for enhanced functionality in biological applications. Key features include:

- **Sulfonate Groups:** The inclusion of sulfonate (SO_3^-) groups significantly increases the dye's water solubility, making it ideal for labeling proteins and other biomolecules in aqueous environments without the need for organic solvents. This hydrophilicity minimizes aggregation and non-specific binding.
- **Bis-Carboxylic Acid (bis COOH) Moieties:** The presence of two carboxylic acid functional groups allows for covalent conjugation to primary amines on target molecules, such as the lysine residues of proteins. This conjugation is typically achieved through a carbodiimide-mediated reaction. The "bis" nature of the carboxylic acid groups offers the potential for creating specific cross-linking applications.

Quantitative Data Summary

The spectral and physical properties of Sulfo Cy3 derivatives are summarized below. It is important to note that these values may vary slightly between different commercial suppliers.

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	~554 nm	[1]
Emission Maximum (λ_{em})	~568 nm	[1]
Molar Extinction Coefficient	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Stokes Shift	~14 nm	[1]
Molecular Weight	~710.79 g/mol	[3]
Solubility	High in water, DMSO, and DMF	[4]
pH Stability	Tolerates a pH range of 3-10	[5]

Experimental Protocols

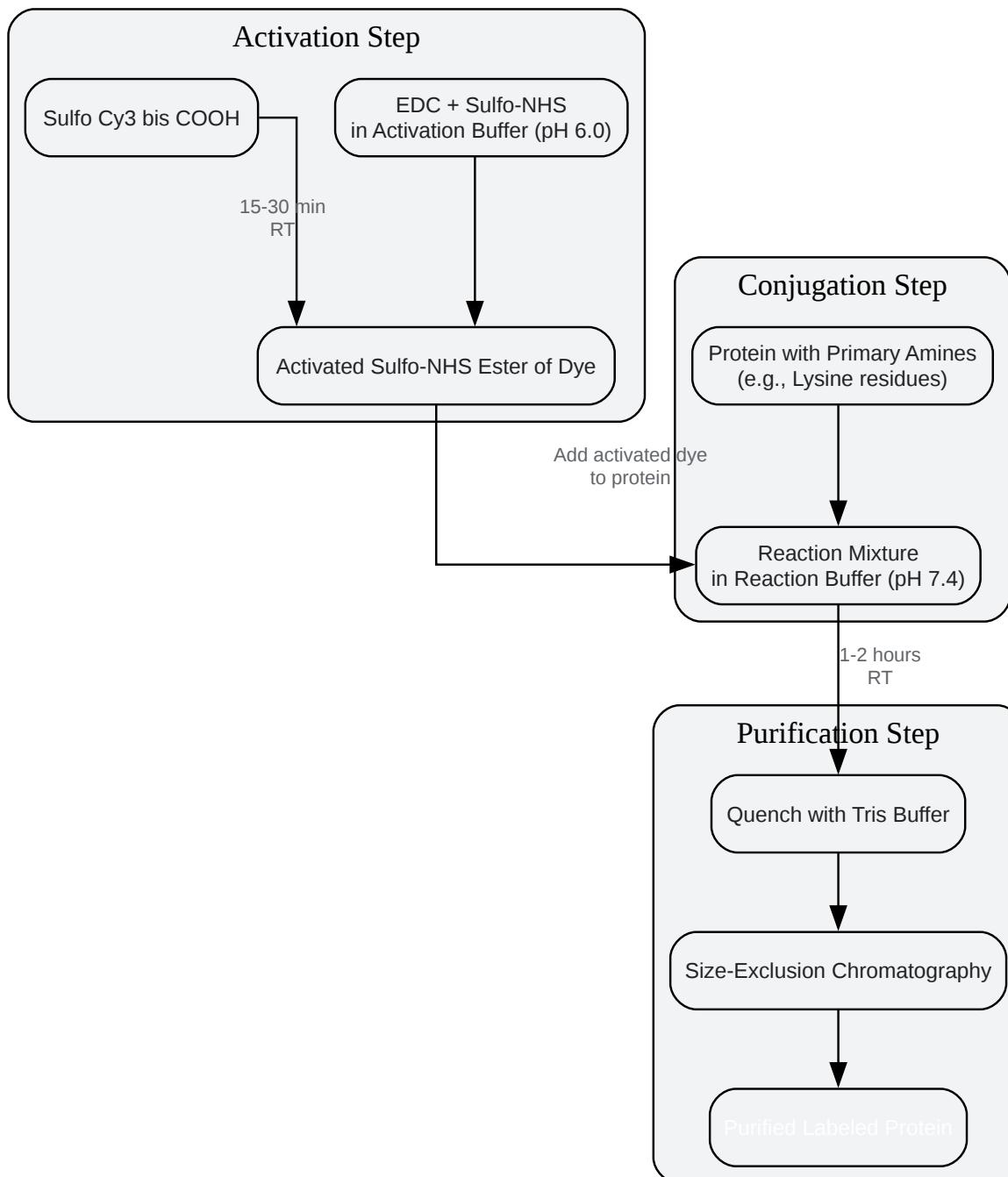
Protein Labeling via Carbodiimide Chemistry

This protocol provides a general methodology for the covalent conjugation of **Sulfo Cy3 bis COOH** to a protein using a two-step carbodiimide reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). This method first activates the carboxylic acid groups on the dye to form a more stable sulfo-NHS ester, which then reacts with primary amines on the protein.

Materials:

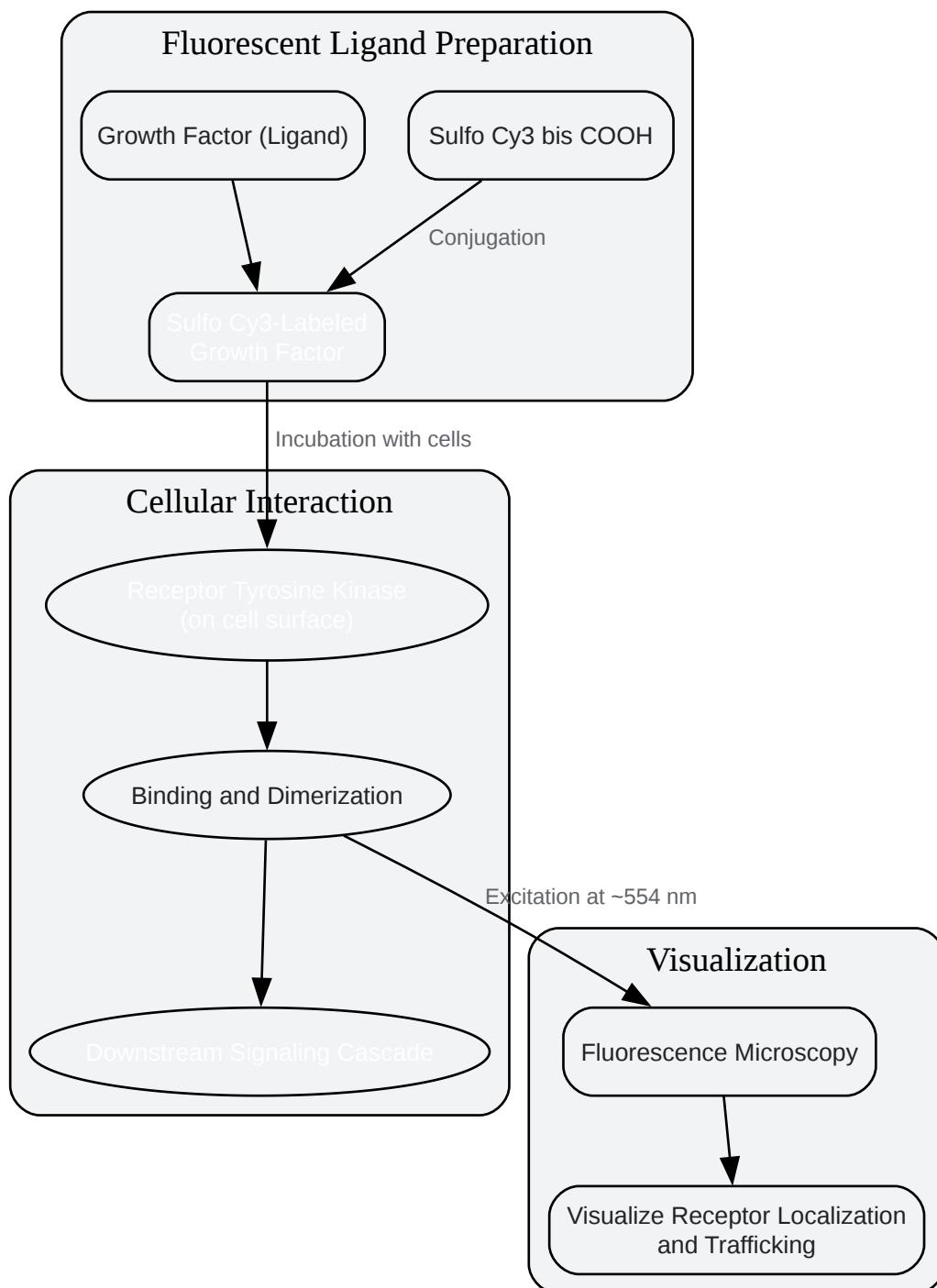
- **Sulfo Cy3 bis COOH**
- Protein of interest (in an amine-free buffer, e.g., PBS)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)

- Reaction Buffer (e.g., PBS, pH 7.4)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Purification column (e.g., Sephadex G-25)


Procedure:

- Protein Preparation: Ensure the protein solution is at a concentration of approximately 1-10 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine are not suitable for the labeling reaction and must be exchanged.
- Dye Preparation: Dissolve **Sulfo Cy3 bis COOH** in the Activation Buffer to a concentration of 1-10 mM.
- Activation of **Sulfo Cy3 bis COOH**:
 - Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer at a concentration of 100 mM each.
 - Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the **Sulfo Cy3 bis COOH** solution.
 - Incubate the mixture for 15-30 minutes at room temperature, protected from light.
- Conjugation Reaction:
 - Add the activated **Sulfo Cy3 bis COOH** solution to the protein solution. The molar ratio of dye to protein may need to be optimized for the specific application, but a starting point of a 10:1 to 20:1 molar ratio of dye to protein is recommended.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.
- Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted dye.

- Purification of the Conjugate: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and the excitation maximum of the dye (~554 nm).


Visualizations

Chemical Conjugation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for protein conjugation with **Sulfo Cy3 bis COOH**.

Application in Receptor Binding Studies

[Click to download full resolution via product page](#)

Caption: Use of Sulfo Cy3-labeled ligand in studying receptor signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 2. Sulfo-Cy3 DBCO, 1782950-79-1 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sulfo Cy3 bis COOH]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15555433#what-is-sulfo-cy3-bis-cooh\]](https://www.benchchem.com/product/b15555433#what-is-sulfo-cy3-bis-cooh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com